Epstein-barr virus BRLF1 (134-142)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epstein-Barr virus BRLF1 (134-142) is a peptide derived from the Epstein-Barr virus, which is a member of the human B lymphotropic herpesvirus family. This virus is highly prevalent in the human population and is associated with various diseases, including infectious mononucleosis and several types of cancer . The peptide Epstein-Barr virus BRLF1 (134-142) is a HLA-A11 restricted epitope, meaning it is recognized by the immune system in individuals with the HLA-A11 allele .
Vorbereitungsmethoden
The synthesis of Epstein-Barr virus BRLF1 (134-142) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like Epstein-Barr virus BRLF1 (134-142) often involve automated peptide synthesizers, which can produce large quantities of peptides with high purity.
Analyse Chemischer Reaktionen
Epstein-Barr virus BRLF1 (134-142) can undergo various chemical reactions typical of peptides. These include:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.
Wissenschaftliche Forschungsanwendungen
Epstein-Barr virus BRLF1 (134-142) has several scientific research applications:
Immunology: It is used to study the immune response to Epstein-Barr virus, particularly in individuals with the HLA-A11 allele.
Cancer Research: The peptide is used in research on Epstein-Barr virus-associated cancers, such as nasopharyngeal carcinoma.
Vaccine Development: It is investigated as a potential component of vaccines aimed at eliciting an immune response against Epstein-Barr virus.
Diagnostic Tools: The peptide can be used in diagnostic assays to detect immune responses to Epstein-Barr virus.
Wirkmechanismus
Epstein-Barr virus BRLF1 (134-142) exerts its effects by being recognized by cytotoxic T lymphocytes (CTLs) in individuals with the HLA-A11 allele. This recognition leads to the activation of CTLs, which can then target and destroy cells infected with Epstein-Barr virus . The molecular targets involved include the T cell receptor (TCR) on CTLs and the HLA-A11 molecule presenting the peptide on the surface of infected cells .
Vergleich Mit ähnlichen Verbindungen
Epstein-Barr virus BRLF1 (134-142) is unique in its specificity for the HLA-A11 allele. Similar compounds include other Epstein-Barr virus-derived peptides that are restricted by different HLA alleles, such as:
Epstein-Barr virus BZLF1 (190-197): Recognized by CTLs in individuals with the HLA-B8 allele.
Epstein-Barr virus EBNA3A (325-333): Recognized by CTLs in individuals with the HLA-B27 allele. These peptides share the common feature of being derived from Epstein-Barr virus and being recognized by the immune system, but they differ in their HLA restriction and specific amino acid sequences.
Eigenschaften
Molekularformel |
C42H70N10O13S |
---|---|
Molekulargewicht |
955.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
GQEUVOICMKSFBN-DOICMAQZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.